4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDMUNIYNOLCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-1,2,4-Triazole with Haloalkanes
A common method involves reacting 1H-1,2,4-triazole with 1,2-dibromoethane in the presence of a base. For example, 1H-1,2,4-triazole and 1,2-dibromoethane are stirred in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours. This yields 2-(1H-1,2,4-triazol-1-yl)ethyl bromide , which is subsequently aminated using aqueous ammonia to produce 2-(1H-1,2,4-triazol-1-yl)ethylamine .
Cyclocondensation of Guanidine Derivatives
An alternative route employs aminoguanidine bicarbonate condensed with carboxylic acids to form 3-amino-1H-1,2,4-triazoles, followed by alkylation. For instance, aminoguanidine bicarbonate reacts with acetic acid in toluene under reflux to generate 3-amino-1H-1,2,4-triazole , which is then alkylated with 1,2-dibromoethane.
Sulfonylation of Ethylamine Intermediates
The sulfonylation of 2-(1H-1,2,4-triazol-1-yl)ethylamine with 4-methylbenzenesulfonyl chloride is the pivotal step. Multiple protocols have been validated:
Aqueous Phase Sulfonylation
Adapted from thiazole sulfonamide syntheses, this method uses water as the solvent and sodium acetate as the base:
Organic Phase Sulfonylation
A patent-derived method employs dichloromethane (DCM) and pyridine:
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Control
Elevated temperatures (80–85°C) in aqueous phase accelerate reaction kinetics but risk triazole decomposition. In contrast, room-temperature organic-phase reactions preserve thermally sensitive groups.
Stoichiometry and Equivalents
Using 1.2–1.5 equivalents of sulfonyl chloride ensures complete amine conversion. Excess reagent necessitates careful quenching to avoid sulfonic acid byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
Melting Point
Comparative Evaluation of Methods
| Parameter | Aqueous Phase | Organic Phase |
|---|---|---|
| Yield | 70–88% | 62–80% |
| Reaction Time | 4–8 hours | 6 hours |
| Purification Complexity | Moderate (precipitation) | High (column chromatography) |
| Scalability | Excellent | Moderate |
Industrial-Scale Considerations
Patent methodologies highlight the importance of crystalline intermediates for reproducibility:
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Crystallization : Recrystallization from ethanol/water (1:1) yields >99% pure product.
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Process Safety : Exothermic sulfonylation requires controlled addition rates and temperature monitoring.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-carboxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide.
Reduction: 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfinamide.
Substitution: Various alkylated or acylated derivatives of the triazole ring.
Scientific Research Applications
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by modulating receptor activity or enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s structure is defined by:
- 4-Methylbenzenesulfonamide backbone : Common in sulfa drugs, providing a hydrophobic core.
- Ethyl-triazole substituent : Introduces hydrogen-bonding capability and moderate lipophilicity.
Comparisons with structurally related sulfonamides (Table 1) highlight variations in substituents, molecular weight, and biological activity.
Table 1: Comparative Analysis of Sulfonamide Derivatives
*Estimated based on structural similarity.
Physicochemical Properties
- Solubility : The ethyl-triazole group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., ’s oxazole derivative) but less than sodium salts of sulfanilamides (e.g., ’s sulfanilamidothiazole sodium salt).
- Lipophilicity : The methyl and triazole groups balance hydrophobicity, whereas chloro-substituted analogs (e.g., CAS 879055-79-5 ) may exhibit higher membrane permeability.
Biological Activity
The compound 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be represented as follows:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
- CAS Number : 143426-48-6
Structural Features
The compound features:
- A triazole ring , which is known for its role in various biological activities including antifungal and anticancer properties.
- A benzenesulfonamide moiety , contributing to its potential as an inhibitor of various enzymes.
Antimicrobial Activity
Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. The triazole component enhances this activity by disrupting fungal cell wall synthesis. In vitro studies have shown that derivatives of triazole-sulfonamides possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Studies
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Cytotoxic Activity : A study assessed the cytotoxic effects of triazole derivatives on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that compounds with similar structures to 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
Compound Cell Line IC50 (µM) 4-Methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide HCT-116 15.5 4-Methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide MCF-7 20.3 - Mechanism of Action : The mechanism of action includes induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .
Anti-inflammatory Effects
Triazole derivatives have also been noted for their anti-inflammatory properties. In a model of inflammation induced by lipopolysaccharides (LPS), compounds similar to 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The biological activity of triazole-sulfonamide compounds is influenced by their structural features. Modifications on the triazole ring and sulfonamide group can enhance or diminish their potency:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases anticancer activity |
| Alteration in alkyl chain length | Affects solubility and cell permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
